Ferrocene-D10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

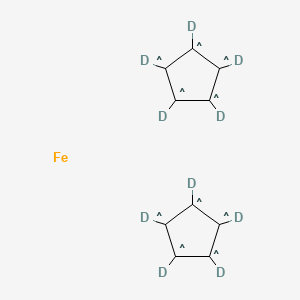

Ferrocene-D10 is an organometallic compound with the molecular formula C10H10Fe . It is a deuterium-labeled variant of Ferrocene . The molecule consists of two cyclopentadienyl rings bound to a central iron atom .

Molecular Structure Analysis

Ferrocene-D10, like Ferrocene, consists of two cyclopentadienyl rings bound to a central iron atom . The molecule exhibits outstanding stability and redox properties owing to its aromaticity due to the extended π-delocalization of the electrons in the molecule .

Chemical Reactions Analysis

While specific chemical reactions involving Ferrocene-D10 are not detailed in the retrieved sources, ferrocene and its derivatives are known to participate in various organic reactions, including oxidation, hydrogenation, and cross-coupling reactions .

Physical And Chemical Properties Analysis

Ferrocene-D10 has a molecular weight of 196.09 g/mol . It exhibits high chemical stability and is amenable to diverse synthetic modifications . It also displays defined and tunable redox behavior .

Scientific Research Applications

Polymer Chemistry

Ferrocene-D10 and its derivatives have significant applications in polymer chemistry. They are used as redox dynamic polymers and dendrimers . The unique electronic and structural properties of ferrocene make it an ideal candidate for the synthesis of polymers with diverse electronic and magnetic properties .

Materials Science

In the field of materials science, ferrocene-D10 is used as bioreceptors . It is also used in the synthesis of a wide range of materials, including liquid crystals and nanoparticles .

Pharmacology and Biochemistry

Ferrocene-D10 has found applications in pharmacology and biochemistry. It is used in the development of anticancer, antiviral, and antimicrobial drugs . Some ferrocenyl derivatives have shown high activity against several diseases, including cancer .

Electrochemistry

Ferrocene-D10 is used in electrochemical sensors to detect the presence of various molecules and ions in solutions, including glucose, dopamine, and heavy metals . The redox-active compound ferrocene has inspired researchers to develop ferrocene-based electrocatalysts for a wide variety of applications .

Nonlinear Optics

Ferrocene-D10 is used in nonlinear optics due to its unique electronic properties . Its redox property has been widely applied to monitor and manage various electron transmission pathways using photochemical as well as electrochemical techniques .

Industrial Applications

In industry, ferrocene-D10 is used as a fuel additive to improve performance and reduce emissions . It is also used as a lubricant to improve the performance and longevity of engines and industrial machinery .

Safety and Hazards

Future Directions

Ferrocene and its derivatives, including Ferrocene-D10, have many potential applications in diverse scientific disciplines. They are used in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . The research activity focused on ferrocene compounds is expected to continue in the future, yielding more attractive results in terms of both novelty and function .

properties

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/i2*1D,2D,3D,4D,5D; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRHTHSZMBROSH-DQPUZLHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C]1[C]([C]([C]([C]1[2H])[2H])[2H])[2H].[2H][C]1[C]([C]([C]([C]1[2H])[2H])[2H])[2H].[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Fe |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrocene-D10 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,6R,14R,15S,19R)-19-[(2R)-2-hydroxy-5-methylhexan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B576653.png)

![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)

![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)

![7-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B576671.png)